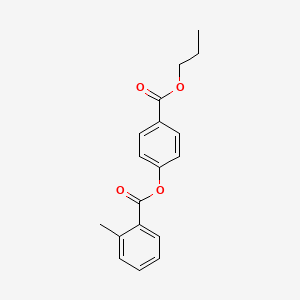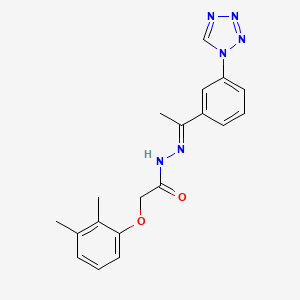
Trizma citrate tribasic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trizma citrate tribasic is a compound commonly used in biochemical and molecular biology applications. It is a combination of tris(hydroxymethyl)aminomethane (Trizma) and citric acid, forming a tribasic citrate buffer. This compound is particularly valued for its buffering capacity, which helps maintain stable pH levels in various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trizma citrate tribasic is synthesized by reacting tris(hydroxymethyl)aminomethane with citric acid. The reaction typically involves dissolving both components in water and adjusting the pH to the desired level. The reaction conditions are mild, usually conducted at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of pH and concentration to ensure consistency and purity. The solution is often filtered and sterilized to meet the standards required for biochemical applications.
Chemical Reactions Analysis
Types of Reactions: Trizma citrate tribasic primarily undergoes acid-base reactions due to its buffering nature. It can participate in neutralization reactions where it reacts with acids or bases to maintain a stable pH.
Common Reagents and Conditions:
Reagents: Tris(hydroxymethyl)aminomethane, citric acid, water.
Conditions: Room temperature, aqueous medium, pH adjustment using hydrochloric acid or sodium hydroxide.
Major Products Formed: The primary product is the this compound buffer solution. In some cases, depending on the pH and concentration, minor by-products such as partially neutralized citric acid salts may form.
Scientific Research Applications
Chemistry: Trizma citrate tribasic is used as a buffer in various chemical reactions, particularly those requiring a stable pH environment. It is essential in titrations and other analytical techniques.
Biology: In biological research, this compound is used to stabilize the pH of solutions in cell culture, enzyme assays, and electrophoresis. It helps maintain the physiological pH necessary for biological processes.
Medicine: this compound is used in the preparation of pharmaceutical formulations where pH control is crucial. It ensures the stability and efficacy of drugs.
Industry: In industrial applications, it is used in the production of cosmetics, food products, and cleaning agents where pH stability is required.
Mechanism of Action
Trizma citrate tribasic exerts its effects through its buffering capacity. It maintains a stable pH by neutralizing added acids or bases. The tris component acts as a weak base, while the citric acid component provides the acidic counterpart. Together, they form a buffer system that resists changes in pH.
Molecular Targets and Pathways: The primary molecular target is the hydrogen ion concentration in the solution. By adjusting the pH, this compound influences various biochemical pathways that are pH-dependent, such as enzyme activity and protein stability.
Comparison with Similar Compounds
Tris-HCl: Another common buffer, but it lacks the citrate component, making it less effective in certain pH ranges.
Phosphate Buffers: Widely used but can interfere with certain biochemical reactions.
HEPES Buffer: Effective in a similar pH range but more expensive and less versatile.
Uniqueness: Trizma citrate tribasic is unique due to its combination of tris and citrate, providing a broader buffering range and greater stability in various experimental conditions. Its dual-component system offers enhanced buffering capacity compared to single-component buffers.
Properties
Molecular Formula |
C18H41N3O16 |
|---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*6-8H,1-3,5H2 |
InChI Key |
OHSJHRFFVBSWTL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041605.png)


![3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12041640.png)


![3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041661.png)
![1-(4-Butylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041667.png)
![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1R,4S,7R,11R,14S,17R)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S)-21-[[(2R)-6-amino-2-[[(3R,7R,13S)-3-[[(3R,6S,12S,15R)-15-[[(E)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12041675.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12041676.png)

